Butyl epoxystearate
Overview
Description
Butyl epoxystearate is an organic compound with the molecular formula C22H42O3. It is a derivative of stearic acid, where the 9,10 positions on the carbon chain are epoxidized, and the carboxyl group is esterified with butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl epoxystearate can be synthesized through the epoxidation of butyl stearate. The process typically involves the reaction of butyl stearate with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C. The epoxidation reaction introduces an oxirane ring at the 9,10 positions of the stearic acid chain.
Industrial Production Methods
In an industrial setting, the production of butyl 9,10-epoxystearate involves large-scale epoxidation reactors where butyl stearate is continuously fed and reacted with a peracid. The reaction mixture is then subjected to purification processes, including washing, neutralization, and distillation, to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl epoxystearate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form butyl stearate or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Butyl stearate and other reduced forms.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Butyl epoxystearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of butyl 9,10-epoxystearate involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9,10-Epoxystearic acid: Similar structure but without the butyl ester group.
Epoxyoleic acid: Another epoxidized fatty acid with similar properties.
Butyl stearate: The non-epoxidized form of butyl 9,10-epoxystearate.
Uniqueness
Butyl epoxystearate is unique due to the presence of both the oxirane ring and the butyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
butyl 8-(3-octyloxiran-2-yl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXLIKDYGCVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883299 | |
Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | Butyl 9,10-epoxystearate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4037 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Density |
0.910 @ 20 °C | |
Record name | BUTYL 9,10-EPOXYSTEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
106-83-2 | |
Record name | Butyl 3-octyl-2-oxiraneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl 9,10-epoxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl epoxystearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 3-octyloxiran-2-octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL 9,10-EPOXYSTEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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